molecular formula C21H21N3O2 B2748826 N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide CAS No. 1105205-91-1

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide

Cat. No.: B2748826
CAS No.: 1105205-91-1
M. Wt: 347.418
InChI Key: NRJNUUOOAHTHEF-UHFFFAOYSA-N
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Description

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more reactive intermediates .

Scientific Research Applications

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)cyclopentanecarboxamide apart is its unique combination of the quinazolinone and cyclopentanecarboxamide structures. This dual functionality enhances its potential for diverse applications and makes it a valuable compound for further research .

Properties

IUPAC Name

N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-14-22-19-12-11-16(23-20(25)15-7-5-6-8-15)13-18(19)21(26)24(14)17-9-3-2-4-10-17/h2-4,9-13,15H,5-8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRJNUUOOAHTHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCC3)C(=O)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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